![molecular formula C8H9N5 B100958 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine CAS No. 16335-90-3](/img/structure/B100958.png)
2-Methylpyrido[3,4-b]pyrazine-5,7-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpyrido[3,4-b]pyrazine-5,7-diamine, also known as MPPD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPPD is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure.
Wirkmechanismus
The mechanism of action of 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine involves the inhibition of DNA synthesis and cell division. 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine binds to the DNA molecule and prevents the replication of cancer cells. It also induces cell cycle arrest and apoptosis, leading to the death of cancer cells. Moreover, 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine has been found to inhibit the activity of certain enzymes that are essential for the growth and survival of cancer cells.
Biochemische Und Physiologische Effekte
2-Methylpyrido[3,4-b]pyrazine-5,7-diamine has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to their death. Moreover, 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine has been found to inhibit the activity of certain proteins that are involved in the regulation of cell growth and division. It also modulates the expression of certain genes that are involved in cancer progression.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methylpyrido[3,4-b]pyrazine-5,7-diamine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine has a high yield and purity, making it suitable for scientific research applications. However, 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine has some limitations as well. It is a highly toxic compound that requires special handling and disposal procedures. Moreover, 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine has limited solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
The potential therapeutic applications of 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine are still being explored. Further research is needed to determine the optimal dosage and administration route for 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine. Moreover, the safety and efficacy of 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine need to be evaluated in clinical trials. Additionally, the mechanism of action of 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine needs to be further elucidated to identify potential drug targets. Furthermore, the development of 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine derivatives with improved pharmacological properties is also an area of future research.
Conclusion:
In conclusion, 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine is a promising compound with potential therapeutic applications. Its synthesis method is well-established, and it has been extensively studied for its anticancer, antifungal, and antibacterial properties. 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine has a unique mechanism of action that involves the inhibition of DNA synthesis and cell division. It has several biochemical and physiological effects that make it a suitable candidate for scientific research applications. However, its toxic nature and limited solubility in water are some of its limitations. Further research is needed to fully explore the potential of 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine and its derivatives for therapeutic applications.
Synthesemethoden
The synthesis of 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine involves the reaction of 2-aminopyridine and 2,4-dichloro-5-nitropyrazine in the presence of a reducing agent. The product obtained is further purified using column chromatography. The yield of 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine obtained through this method is high, and the purity is also satisfactory for scientific research applications.
Wissenschaftliche Forschungsanwendungen
2-Methylpyrido[3,4-b]pyrazine-5,7-diamine has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, antifungal, and antibacterial properties. 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine has also been shown to inhibit the growth of tumor cells in vitro and in vivo. Moreover, 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine has been found to be effective against various types of cancer, including breast cancer, lung cancer, and prostate cancer.
Eigenschaften
CAS-Nummer |
16335-90-3 |
|---|---|
Produktname |
2-Methylpyrido[3,4-b]pyrazine-5,7-diamine |
Molekularformel |
C8H9N5 |
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
2-methylpyrido[3,4-b]pyrazine-5,7-diamine |
InChI |
InChI=1S/C8H9N5/c1-4-3-11-7-5(12-4)2-6(9)13-8(7)10/h2-3H,1H3,(H4,9,10,13) |
InChI-Schlüssel |
ZEGYMZCOJYEEHH-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC(=NC(=C2N=C1)N)N |
Kanonische SMILES |
CC1=NC2=CC(=NC(=C2N=C1)N)N |
Andere CAS-Nummern |
16335-90-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



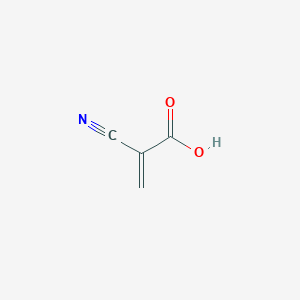
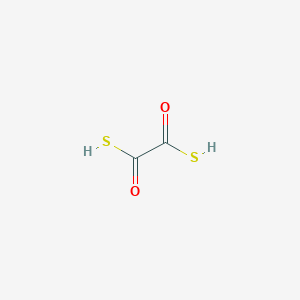

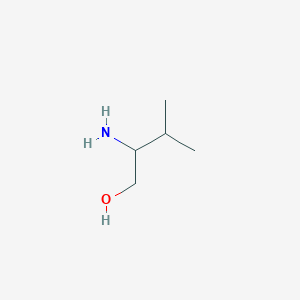
![[(p-Nitrophenyl)seleno]acetic acid](/img/structure/B100884.png)


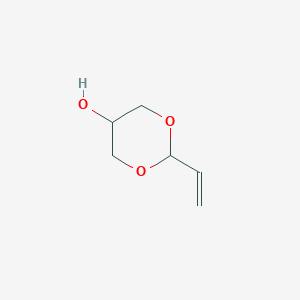

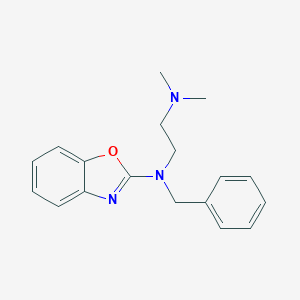
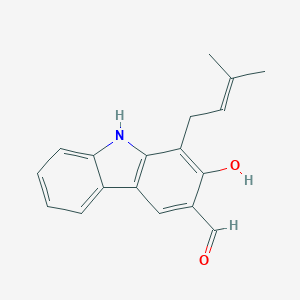
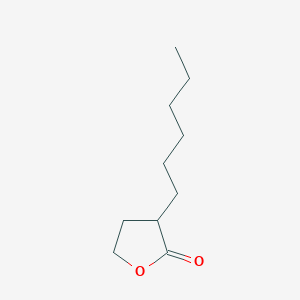
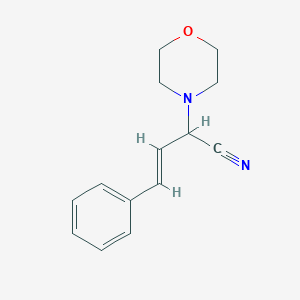
![Adouetine Z amidosulfonate [French]](/img/structure/B100901.png)